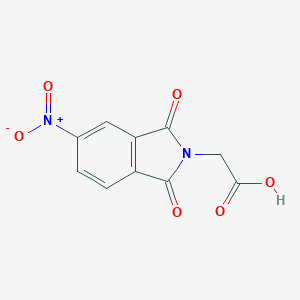

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Beschreibung

The exact mass of the compound (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUGAIHDSMCVCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906064 |

Source

|

| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10133-88-7 |

Source

|

| Record name | 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10133-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a molecule of interest in various scientific domains. This document delves into its nomenclature, physicochemical characteristics, a validated synthesis protocol, and spectral analysis. Furthermore, it explores the compound's stability, potential applications, and safety considerations, offering a holistic resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Nomenclature

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a derivative of phthalimide, is characterized by a nitro group substitution on the isoindole ring system. This structural feature is known to influence the electronic properties and biological activity of molecules.[1][2] The presence of the carboxylic acid moiety provides a handle for further chemical modifications, making it a versatile building block in organic synthesis.

Systematic Name: (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Common Synonyms:

-

N-(5-nitro-1,3-dioxophthalimido)acetic acid

-

2-(5-nitro-1,3-dioxoisoindolin-2-yl)acetic acid

Chemical Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| Melting Point | 155 °C | [4] |

| Appearance | Likely a solid, based on melting point. | Inferred |

| Solubility | Expected to have some solubility in polar organic solvents like ethanol, and aqueous basic solutions due to the carboxylic acid group. | Inferred from structure |

| XLogP3 | 0.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

Synthesis and Characterization

Proposed Synthetic Workflow

The logical synthesis pathway involves two primary steps: the formation of 5-nitrophthalic anhydride from 5-nitroisophthalic acid, followed by its reaction with glycine.

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol (Adapted)

This protocol is based on established methods for the synthesis of similar N-substituted phthalimides.

Step 1: Preparation of 5-Nitrophthalic Anhydride from 5-Nitroisophthalic Acid

-

Reactants: 5-nitroisophthalic acid and a dehydrating agent (e.g., acetic anhydride or thionyl chloride).

-

Procedure: Reflux 5-nitroisophthalic acid with an excess of acetic anhydride for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature. The 5-nitrophthalic anhydride will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Step 2: Synthesis of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

-

Reactants: 5-nitrophthalic anhydride and glycine.

-

Procedure: Dissolve 5-nitrophthalic anhydride and an equimolar amount of glycine in glacial acetic acid. Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent, such as ethanol, to yield the pure product.[4]

Characterization Techniques

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Caption: Analytical workflow for product characterization.

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

Carboxylic Acid O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹.

-

Aromatic C-H Stretch: Peaks around 3100-3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks around 2900-2800 cm⁻¹.

-

Imide C=O Stretch (asymmetric and symmetric): Two distinct bands in the region of 1790-1700 cm⁻¹.

-

Carboxylic Acid C=O Stretch: A strong band around 1725-1700 cm⁻¹.

-

Nitro N-O Stretch (asymmetric and symmetric): Strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

3.3.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the different proton environments in the molecule. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ would be:

-

Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5), showing splitting patterns consistent with a trisubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet in the region of δ 4.0-5.0.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ > 10).

3.3.3. Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 250 or 251, respectively.

Stability and Reactivity

The thermal stability of N-substituted nitrophthalimides is generally good, but they can be susceptible to decomposition at elevated temperatures. The nitro group can influence the thermal stability, and decomposition may proceed via complex radical mechanisms.[6]

The carboxylic acid moiety allows for a range of chemical transformations, including esterification, amidation, and reduction, making it a versatile intermediate for the synthesis of more complex molecules. The imide ring can be cleaved under certain conditions, such as treatment with hydrazine, which is a common method for deprotection in Gabriel synthesis.

Potential Applications and Biological Significance

While specific applications for (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid are not extensively documented in the available literature, its structural motifs suggest several areas of potential interest for researchers.

-

Medicinal Chemistry: The phthalimide core is found in a number of biologically active compounds. The nitroaromatic group is a known pharmacophore and can exhibit a range of biological activities, including antimicrobial and anticancer effects.[1][2] Therefore, this compound could serve as a scaffold for the development of novel therapeutic agents.

-

Organic Synthesis: As a bifunctional molecule (containing both a carboxylic acid and a reactive imide), it can be used as a building block in the synthesis of more complex organic molecules, including peptides and polymers.

-

Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of novel organic materials.

Safety and Handling

Detailed toxicological data for this specific compound are not available. However, based on its structure, the following precautions are recommended:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled with care. The potential for skin and eye irritation should be considered.

Conclusion

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a chemical compound with significant potential for research and development, particularly in the fields of medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its chemical properties, a proposed synthetic route, and key characterization data. Further investigation into its biological activity and material properties is warranted to fully explore its potential applications.

References

Sources

- 1. scbt.com [scbt.com]

- 2. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 3. 2-[[2-(1,3-Dioxoisoindol-2-yl)-3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid | C22H18N4O9 | CID 290773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. EP1337505B1 - A process for the preparation of n,n'-substituted 5-amino-1,3-benzenedicarboxamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-nitro-N-phthaloylglycine

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of 5-nitro-N-phthaloylglycine, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. It offers a step-by-step protocol for the synthesis of the precursor, N-phthaloylglycine, followed by a robust method for its nitration to yield the target compound. The guide emphasizes the underlying chemical principles and provides a thorough framework for the characterization and validation of the final product using modern analytical techniques.

Introduction

N-protected amino acids are fundamental building blocks in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutic agents. The phthaloyl group serves as an efficient protecting group for the amine functionality of amino acids, offering stability under a range of reaction conditions. The introduction of a nitro group onto the phthaloyl moiety, specifically at the 5-position, can significantly modify the electronic properties and reactivity of the molecule, opening avenues for further functionalization and exploration of its biological activities.

This guide presents a two-step synthesis route to 5-nitro-N-phthaloylglycine, commencing with the synthesis of N-phthaloylglycine from phthalic anhydride and glycine. Subsequently, a detailed protocol for the electrophilic aromatic nitration of N-phthaloylglycine is provided. The causality behind experimental choices, safety considerations, and methods for purification are discussed in detail. Furthermore, this guide outlines a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to ensure the identity, purity, and structural integrity of the synthesized 5-nitro-N-phthaloylglycine.

Synthesis of N-phthaloylglycine: The Precursor

The initial step in the synthesis of 5-nitro-N-phthaloylglycine is the preparation of its precursor, N-phthaloylglycine. This is achieved through the condensation reaction of phthalic anhydride and glycine. Several methods have been reported for this synthesis, with varying reaction times and yields.[1] Here, we present a reliable and efficient method involving thermal condensation.

Reaction Mechanism

The synthesis of N-phthaloylglycine from phthalic anhydride and glycine proceeds via a two-step mechanism:

-

Nucleophilic Acyl Substitution: The amino group of glycine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an amic acid intermediate, N-(o-carboxybenzoyl)glycine.[1]

-

Intramolecular Cyclization (Dehydration): The amic acid intermediate then undergoes an intramolecular cyclization, where the carboxylic acid group reacts with the amide. This dehydration reaction forms the stable five-membered imide ring of N-phthaloylglycine.[1]

Experimental Protocol: Thermal Condensation

This protocol outlines a straightforward and high-yielding method for the synthesis of N-phthaloylglycine.

Materials:

-

Phthalic anhydride

-

Glycine

-

Distilled water

-

Heating mantle or sand bath

-

Round-bottom flask or large test tube

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask or a large test tube, combine phthalic anhydride (e.g., 6.0 g) and glycine (e.g., 3.0 g) in equimolar amounts.[1]

-

Heat the mixture using a heating mantle or sand bath to a temperature of 150-190°C.[1]

-

Maintain this temperature for 15-20 minutes. The mixture will melt and react, eventually solidifying.[1]

-

Allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from hot water.[1]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold distilled water, and dry thoroughly.

Synthesis of 5-nitro-N-phthaloylglycine

The introduction of a nitro group at the 5-position of the phthaloyl ring is achieved through an electrophilic aromatic substitution reaction. The phthalimide ring is deactivated towards electrophilic substitution, requiring strong nitrating conditions. The following protocol is adapted from established methods for the nitration of phthalimide.[2]

Reaction Principle

The nitration of N-phthaloylglycine is accomplished using a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The electron-withdrawing nature of the imide group directs the substitution primarily to the meta-position (position 4 or 5).

Experimental Protocol: Nitration of N-phthaloylglycine

Safety Precaution: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Materials:

-

N-phthaloylglycine

-

Fuming nitric acid (sp. gr. 1.50)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Crushed ice

-

Distilled water

-

Beakers

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker, carefully add fuming nitric acid (e.g., 240 mL) to concentrated sulfuric acid (e.g., 1.4 L) while cooling in an ice bath.[2] Maintain the temperature of the mixed acids below 15°C.

-

Once the acid mixture has cooled, slowly add N-phthaloylglycine (e.g., 200 g) with vigorous stirring, ensuring the temperature of the reaction mixture remains between 10°C and 15°C.[2]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stir overnight.[2]

-

The following day, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 4.5 kg) with vigorous stirring.[2] The temperature of this mixture should not exceed 20°C.

-

A precipitate of crude 5-nitro-N-phthaloylglycine will form. Collect the solid by vacuum filtration through a Buchner funnel.

-

Wash the collected solid thoroughly with several portions of ice-cold water to remove residual acids.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Characterization of 5-nitro-N-phthaloylglycine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 5-nitro-N-phthaloylglycine. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Appearance | Pale yellow crystalline solid |

| Molecular Formula | C₁₀H₆N₂O₆ |

| Molecular Weight | 250.17 g/mol |

| Melting Point | Expected to be higher than N-phthaloylglycine (193-196 °C) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-nitro-N-phthaloylglycine based on the known data for N-phthaloylglycine[1] and analogous nitrated phthalimide derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5-8.8 | m | Aromatic protons of the nitro-substituted phthaloyl group |

| ~4.5 | s | Methylene protons (-CH₂-) of the glycine moiety |

| ~13.0 (broad) | s | Carboxylic acid proton (-COOH) |

Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern and should be carefully analyzed.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylic acid carbonyl (-COOH) |

| ~166 | Imide carbonyls (-C=O) |

| ~150 | Aromatic carbon attached to the nitro group |

| ~125-138 | Other aromatic carbons |

| ~40 | Methylene carbon (-CH₂-) |

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| O-H (acid) | ~3300-2500 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C=O (imide) | ~1780 (asymmetric), ~1730 (symmetric) |

| C=O (acid) | ~1710 |

| N-O (nitro, asymmetric) | ~1550-1500 |

| N-O (nitro, symmetric) | ~1350-1300 |

| C-N (imide) | ~1400 |

Table 4: Mass Spectrometry Data (m/z)

| Ion | Expected m/z |

| [M+H]⁺ | 251.03 |

| [M+Na]⁺ | 273.01 |

| Key Fragment Ions | Fragmentation pattern will show loss of CO₂, H₂O, and cleavage of the glycine moiety. |

Visualized Workflows and Structures

To provide a clearer understanding of the synthesis process, the following diagrams have been generated.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 5-nitro-N-phthaloylglycine. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently prepare and validate this important chemical intermediate. The insights into the reaction mechanisms and experimental considerations are intended to empower scientists to not only successfully synthesize the target compound but also to adapt and optimize these methods for their specific research needs. The synthesis of 5-nitro-N-phthaloylglycine opens up possibilities for the development of novel compounds with potential applications in various scientific disciplines.

References

-

Organic Syntheses. (1943). 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, p.457; Vol. 18, p.63. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Introduction

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a derivative of 4-nitrophthalimide, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structure combines a planar, electron-deficient nitrophthalimide ring system with a flexible carboxylic acid side chain. This unique combination of functional groups imparts specific chemical and physical properties that are crucial for its application in areas such as organic synthesis, materials science, and drug development. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations.

This technical guide provides a comprehensive overview of the spectroscopic data for (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. In the absence of extensive peer-reviewed, publicly available experimental spectra for this specific molecule, this guide leverages high-quality predictive tools and established principles of spectroscopic analysis for structurally related compounds. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Synthesis

The synthesis of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is typically achieved through a two-step process, beginning with the nitration of phthalimide, followed by N-alkylation with a haloacetic acid derivative and subsequent hydrolysis.

Step 1: Synthesis of 4-Nitrophthalimide

The precursor, 4-nitrophthalimide, can be reliably synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide ring, primarily at the 4-position.[1]

Step 2: N-Alkylation and Hydrolysis

The N-alkylation of 4-nitrophthalimide can be carried out using a variation of the Gabriel synthesis.[2] The acidic N-H proton of 4-nitrophthalimide is first removed by a base, such as potassium carbonate, to form the corresponding nucleophilic potassium salt. This salt then undergoes a nucleophilic substitution reaction with an ethyl haloacetate, such as ethyl bromoacetate, to yield ethyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Due to the lack of publicly available experimental spectra for (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, the following data is based on predictions from reputable software such as ChemDraw and online NMR prediction databases, which utilize extensive spectral libraries and algorithms.

¹H NMR Spectroscopy

The proton NMR spectrum of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The electron-withdrawing nature of the nitro and imide groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.65 | Doublet | 1H | H-4 |

| ~8.45 | Doublet of doublets | 1H | H-6 |

| ~8.05 | Doublet | 1H | H-7 |

| ~4.50 | Singlet | 2H | -CH₂- |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (δ 10.5-12.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-4, H-6, H-7): The aromatic region will display a characteristic splitting pattern. The proton ortho to the nitro group (H-4) is expected to be the most deshielded. The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift is influenced by the adjacent nitrogen of the imide and the carboxylic acid group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the imide and carboxylic acid are expected at the downfield end of the spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~170.5 | -COOH |

| ~165.0 | C=O (imide) |

| ~150.0 | C-5 (C-NO₂) |

| ~136.0 | C-7a |

| ~133.0 | C-3a |

| ~129.5 | C-7 |

| ~125.0 | C-6 |

| ~119.0 | C-4 |

| ~41.0 | -CH₂- |

Interpretation:

-

Carbonyl Carbons: The carbonyl carbons of the imide and carboxylic acid are significantly deshielded and appear at the lowest field.

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-5) is expected to be highly deshielded. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid will be dominated by the characteristic absorption bands of the nitro, imide, and carboxylic acid groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300 - 2500 | Broad, Strong | Carboxylic Acid | O-H stretch |

| 1780 - 1710 | Strong | Imide | C=O asymmetric stretch |

| 1720 - 1680 | Strong | Imide | C=O symmetric stretch |

| 1710 - 1680 | Strong | Carboxylic Acid | C=O stretch |

| 1550 - 1500 | Strong | Nitro | N-O asymmetric stretch |

| 1370 - 1330 | Strong | Nitro | N-O symmetric stretch |

| 1300 - 1200 | Medium | Carboxylic Acid | C-O stretch |

| 900 - 675 | Medium | Aromatic | C-H out-of-plane bend |

Interpretation:

-

O-H Stretch: A very broad and strong absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid.

-

C=O Stretches: The spectrum will show multiple strong absorptions in the carbonyl region (1800-1650 cm⁻¹). The imide group typically shows two distinct C=O stretching bands (asymmetric and symmetric), while the carboxylic acid carbonyl will also absorb strongly in this region.

-

N-O Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.

-

Aromatic C-H Bends: The pattern of out-of-plane C-H bending absorptions in the fingerprint region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to analyze this compound.

Expected Fragmentation Pattern (ESI-Negative Mode):

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the parent ion.

-

[M-H]⁻: m/z = 249.02

-

Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da) from the deprotonated parent ion. This would result in a fragment at m/z = 205.03.

-

Loss of NO₂: Fragmentation of the nitro group can occur through the loss of NO₂ (46 Da), leading to a fragment ion.

-

Phthalimide-related fragments: Cleavage of the acetic acid side chain can lead to the formation of the 4-nitrophthalimide anion.

Predicted Major Fragments in ESI-MS:

| m/z | Formula | Identity |

| 249.02 | [C₁₀H₅N₂O₆]⁻ | [M-H]⁻ |

| 205.03 | [C₉H₅N₂O₄]⁻ | [M-H-CO₂]⁻ |

| 191.01 | [C₈H₃N₂O₄]⁻ | Fragment from cleavage of the side chain |

| 163.02 | [C₈H₃NO₂]⁻ | [Fragment - NO₂]⁻ |

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. By combining established synthetic routes with predictive spectroscopic analysis, a comprehensive characterization of this molecule can be achieved. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for researchers working with this compound, enabling its confident identification and facilitating its use in further scientific endeavors. It is always recommended to confirm these predicted data with experimental results for any specific batch of the synthesized compound.

References

-

Huntress, E. H.; Shriner, R. L. 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, p.457 (1943); Vol. 19, p.71 (1939). URL: [Link]

-

Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 1887 , 20 (2), 2224–2236. URL: [Link]

Sources

The Multifaceted Biological Activities of Nitrated Isoindole-1,3-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoindole-1,3-dione Scaffold and the Significance of Nitration

The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its rigid, planar structure and synthetic accessibility have made it a privileged scaffold in the design of novel therapeutics. The introduction of a nitro (-NO₂) group to this scaffold can significantly modulate its physicochemical properties and biological activity. Nitration can enhance the electrophilicity of the molecule, influence its ability to participate in hydrogen bonding and other non-covalent interactions, and alter its metabolic profile. This guide provides an in-depth exploration of the biological activities of nitrated isoindole-1,3-dione derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers and professionals in drug discovery and development.

Anticancer Activity: Targeting Key Pathways in Malignancy

Nitrated isoindole-1,3-dione derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The presence and position of the nitro group often correlate with enhanced potency.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. A key pathway implicated in the action of some phthalimide derivatives is the mTOR (mammalian target of rapamycin) signaling pathway . The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] N-Hydroxyphthalimide, a related derivative, has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling and induction of apoptosis.[1][5] It is hypothesized that nitrated derivatives may also exert their anticancer effects through modulation of this critical pathway.

dot

Figure 1: Hypothesized inhibition of the mTOR signaling pathway by nitrated isoindole-1,3-dione derivatives.

Quantitative Anticancer Data

The cytotoxic activity of isoindole-1,3-dione derivatives is typically quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cancer cell growth. While specific data for a wide range of nitrated isoindole-1,3-diones is still emerging, the available information on related compounds underscores their potential.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9a | Hela (Cervical Cancer) | 2.59 | [6] |

| Compound 14g | MCF7 (Breast Cancer) | 4.66 | [6] |

| Compound 14g | HCT-116 (Colon Cancer) | 1.98 | [6] |

| Compound 8f | A431 (Skin Cancer) | Favorable | [7] |

| Compound 8f | A549 (Lung Cancer) | Favorable | [7] |

| Phenyl Phthalazinone 7d | MCF-7 (Breast Cancer) | 2.93 | [3] |

Note: The table includes data for various isoindole-1,3-dione and related heterocyclic derivatives to illustrate the potential of this scaffold. "Favorable" indicates significant activity as reported in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

dot

Figure 3: Inhibition of the COX-2 pathway by nitrated isoindole-1,3-dione derivatives.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed in vitro by measuring the inhibition of COX enzymes or in vivo using models of inflammation.

| Compound/Derivative | Assay | Activity | Reference |

| N-substituted phthalimides | Analgesic (acetic acid writhing) | Potent activity (ID₅₀ = 2.2 mg/Kg i.p. for 9a ) | [8][9] |

| Aminoacetylenic isoindoline-1,3-diones | COX-1 and COX-2 inhibition | Significant inhibition | [10] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic (in vivo) | 1.6 times more active than metamizole sodium | [11] |

Note: The table presents data for various isoindole-1,3-dione derivatives, highlighting the anti-inflammatory potential of the scaffold.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoindole-1,3-dione derivatives have been investigated for their activity against a range of bacteria and fungi. [12][13]

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms of antimicrobial action can vary. In fungi, some phthalimide derivatives are thought to interfere with the integrity of the cell membrane by targeting ergosterol, a key component of the fungal cell membrane. [1][14]For antibacterial activity, potential mechanisms include the inhibition of essential enzymes or interference with DNA replication.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phthalimide aryl ester 3b | Staphylococcus aureus | 128 | [1][14] |

| Phthalimide aryl ester 3b | Pseudomonas aeruginosa | 128 | [1][14] |

| Phthalimide aryl ester 3b | Candida albicans | 128 | [1][14] |

| N-butylphthalimide (NBP) | Candida albicans | 100 | [13] |

| N-carbethoxyphthalimide (NCP) | Candida albicans | 100 | [13] |

Note: The table presents data for various isoindole-1,3-dione derivatives, as specific MIC values for nitrated derivatives are not widely reported.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrated isoindole-1,3-dione derivative in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Expanding the Therapeutic Horizon: Other Biological Activities

Beyond the well-explored anticancer, anti-inflammatory, and antimicrobial effects, nitrated isoindole-1,3-dione derivatives and their analogs have shown potential in other therapeutic areas:

-

Antiviral Activity: Isoindole derivatives have been reported to exhibit antiviral activities against a range of viruses, including HIV, dengue virus, and hepatitis B and C viruses. [15][16][17]* Neuroprotective and Anticonvulsant Effects: Certain N-substituted phthalimide derivatives have demonstrated neuroprotective and anticonvulsant properties, suggesting their potential in the treatment of neurological disorders. [8][18]* Enzyme Inhibition: The isoindole-1,3-dione scaffold has been utilized in the design of inhibitors for various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are relevant targets for Alzheimer's disease and other conditions. [19][20][21]

Synthesis of Nitrated Isoindole-1,3-dione Derivatives

The synthesis of nitrated isoindole-1,3-dione derivatives typically involves a two-step process: the nitration of the phthalimide core followed by N-substitution.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-nitroisoindole-1,3-dione

This protocol provides a representative example of the synthesis of a nitrated N-substituted isoindole-1,3-dione.

Step 1: Synthesis of 4-Nitrophthalimide

-

Nitrating Mixture Preparation: In a flask equipped with a stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 15°C.

-

Nitration: To the cooled nitrating mixture, add phthalimide portion-wise, ensuring the temperature remains between 10-15°C.

-

Reaction: Allow the reaction mixture to stir and gradually warm to room temperature overnight.

-

Precipitation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Filtration and Washing: Filter the resulting precipitate and wash it thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitrophthalimide.

Step 2: Synthesis of N-(4-chlorophenyl)-4-nitroisoindole-1,3-dione

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrophthalimide and 4-chloroaniline in a suitable solvent such as glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Filtration and Washing: Filter the precipitate and wash it with a small amount of cold solvent.

-

Drying: Dry the purified product in a vacuum oven.

Conclusion and Future Perspectives

Nitrated isoindole-1,3-dione derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, and emerging research suggests their utility in other therapeutic areas. The synthetic tractability of the phthalimide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing off-target effects. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse biological activities of these nitrated derivatives, which will be crucial for their rational design and development as next-generation therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

-

Almeida-Júnior, A., Lima, P. S. V., Silva, M. F. R., Galvão, J. L. F. M., Lima, E. O., Souza, H. D. S., ... & Athayde-Filho, P. F. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 30(x), xxxx. [Link]

-

Bhat, M. A., et al. (2023). Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives. ResearchGate. [Link]

-

Almeida-Júnior, A., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. ResearchGate. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PloS one, 12(6), e0179781. [Link]

-

Owolabi, M. S., et al. (2019). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Advances in Medicine and Medical Research, 1-10. [Link]

-

Arif, R., et al. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14, 1385336. [Link]

-

Li, W., et al. (2017). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. Oncotarget, 8(39), 65449. [Link]

-

Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1, 3-dione analogue. Turkish Journal of Chemistry, 38(4), 629-637. [Link]

-

Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285. [Link]

-

Gümüş, M., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, e70550. [Link]

-

Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285. [Link]

-

da Silva, G. V. J., et al. (2020). Synthesis, biological evaluation, and molecular docking of new diesters derived from phthaloylglycine as potential antimicrobial agents. Journal of the Brazilian Chemical Society, 31, 2393-2404. [Link]

-

Kazancioglu, M. Z., et al. (2015). Synthesis and optical properties of some isoindole-1, 3-dione compounds. Records of Natural Products, 9(3), 405. [Link]

-

Firoozpour, L., et al. (2016). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Iranian journal of basic medical sciences, 19(12), 1289. [Link]

-

Wszelaki, N., et al. (2021). A New N-Substituted 1H-Isoindole-1, 3 (2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International journal of molecular sciences, 22(14), 7678. [Link]

-

da Silva, P. B., et al. (2022). Synthesis of Phthalimide Derivatives Containing Organic Nitrate Ester Subunit with Antinociceptive and Anti-inflammatory Activities. ResearchGate. [Link]

-

Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. ResearchGate. [Link]

-

Jaros, A., et al. (2023). A Series of Novel 1-H-isoindole-1, 3 (2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 24(8), 7196. [Link]

-

Bîcu, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1, 3 (2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. [Link]

-

Wszelaki, N., et al. (2021). A New N-Substituted 1H-Isoindole-1, 3 (2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]

-

Cignarella, G., et al. (1998). New phthalimide derivatives with potent analgesic activity: II. Bioorganic & medicinal chemistry letters, 8(21), 3071-3076. [Link]

-

Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2, 3-diones. Journal of medicinal chemistry, 50(8), 1876-1885. [Link]

-

Hernandez-Luis, F., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Therapeutic Patents, 1-22. [Link]

-

Akocak, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401111. [Link]

-

El-Naggar, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo [3, 4-b] pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6409. [Link]

-

Bakulina, O. Y., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1, 3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 14(11), 1168. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis and cytotoxicity evaluation of novel 1, 8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. Scientific Reports, 13(1), 14594. [Link]

-

Xu, K., et al. (2020). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Tumour biology, 42(3), 1010428320909932. [Link]

-

Al-mahmoud, S. M., et al. (2023). IC 50 (μM) of the Phenyl Phthalazinone Derivatives against HCT-116 and MDA-MB-231 Cells. ResearchGate. [Link]

-

Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976. [Link]

Sources

- 1. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New phthalimide derivatives with potent analgesic activity: II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. jmchemsci.com [jmchemsci.com]

- 15. Antiviral activity of isoindole derivatives [jmchemsci.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a derivative of 4-nitrophthalimide, presents a chemical scaffold of interest in medicinal chemistry and materials science.[1][2] Its utility in these fields is fundamentally governed by its physicochemical properties, primarily solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. We delve into the theoretical considerations for this molecule's behavior in various environments and present detailed, field-proven methodologies for empirical determination. This document is structured to empower researchers to not only generate robust and reliable data but also to understand the underlying principles that inform experimental design and data interpretation in the context of drug development and chemical research.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to application is paved with a series of rigorous characterization studies. Among the most crucial are the determination of solubility and stability. For a molecule like (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, these parameters dictate its suitability for various applications, from its absorption and distribution profile in a biological system to its shelf-life in a formulated product.

-

Solubility directly impacts bioavailability for pharmaceutical applications and dictates the choice of solvents and conditions for synthesis, purification, and formulation.

-

Stability provides insights into the intrinsic chemical reactivity of the molecule, informing on appropriate storage conditions, potential degradation pathways, and the identification of impurities that may arise over time.[3]

This guide will provide the necessary protocols to establish a comprehensive physicochemical profile of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a critical step in its development pathway.

Molecular Profile of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Before embarking on experimental work, a thorough understanding of the molecule's structure is paramount.

| Property | Value | Source |

| CAS Number | 10133-88-7 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O₆ | [1][2] |

| Molecular Weight | 250.16 g/mol | [1][2] |

| IUPAC Name | (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | [1] |

The structure reveals several key features that will influence its solubility and stability:

-

Aromatic Nitro Group: This electron-withdrawing group can impact the electron density of the phthalimide ring system and may be susceptible to reduction.

-

Phthalimide Ring: The imide functional group is known to be susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening.[4]

-

Carboxylic Acid Moiety: This acidic group will significantly influence the molecule's solubility in aqueous solutions as a function of pH. The pKa of this group will be a critical parameter to determine.

Comprehensive Solubility Assessment

A multi-faceted approach is required to fully understand the solubility profile of the target compound. We will address both aqueous and organic solvent solubility.

Predicted Solubility Behavior

Based on the structure, we can anticipate certain solubility characteristics. The presence of the carboxylic acid suggests that the molecule will exhibit higher solubility in aqueous media at pH values above its pKa, where it will exist as the more soluble carboxylate salt. Conversely, at low pH, in its protonated form, lower aqueous solubility is expected. The nitro-substituted aromatic system suggests some degree of hydrophobicity, which may confer solubility in certain polar aprotic organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method is recommended for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in a range of relevant solvents.

Materials:

-

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (crystalline solid, purity >98%)

-

A diverse panel of solvents (see table below)

-

HPLC system with UV detector

-

Calibrated analytical balance

-

pH meter

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Solvent Media: Prepare a range of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and select a panel of organic solvents representing different polarity classes.

-

Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Tightly seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C and 37 °C to assess temperature dependence). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For colloidal suspensions, centrifugation is necessary.

-

Sampling and Dilution: Carefully withdraw a supernatant aliquot. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration is determined by comparison to a standard curve.

Data Presentation: Expected Solubility Profile

The results should be tabulated for clear interpretation. The following is a hypothetical representation of the expected data:

| Solvent | Solvent Class | Solubility at 25 °C (µg/mL) | Solubility at 37 °C (µg/mL) |

| pH 2.0 Buffer | Aqueous | Low | Low |

| pH 4.5 Buffer | Aqueous | Moderate | Moderate |

| pH 7.4 Buffer | Aqueous | High | High |

| Water | Aqueous | Low-Moderate | Moderate |

| Methanol | Polar Protic | Moderate | High |

| Ethanol | Polar Protic | Moderate | High |

| Acetone | Polar Aprotic | High | High |

| Acetonitrile | Polar Aprotic | Moderate | Moderate |

| Dichloromethane | Non-polar | Very Low | Very Low |

Intrinsic Stability and Forced Degradation Studies

Understanding the chemical stability of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is critical for predicting its shelf-life and identifying potential degradants. Forced degradation studies, as outlined in ICH guidelines, are a systematic way to probe the intrinsic stability of a molecule.[3][5]

Experimental Workflow for Stability Assessment

The overall workflow for assessing the stability of the compound is depicted in the diagram below.

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

Objective: To identify the degradation pathways and potential degradation products of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid under various stress conditions.

General Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

-

For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Expose the solutions to the conditions outlined below. A control sample (protected from the stressor) should be run in parallel.

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the analytical concentration.

-

Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) for degradant identification.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C. The phthalimide ring is generally stable to acid, but the conditions are necessary to confirm this.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature. The imide bond is expected to be labile under basic conditions, leading to ring-opening.[4] This is often the most significant degradation pathway for phthalimides.

-

Neutral Hydrolysis: Water at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature. The nitroaromatic ring and the benzylic positions of the phthalimide structure are potential sites of oxidation.

-

Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

-

Thermal Degradation: Heat the solid drug substance and a solution at 80 °C.

Potential Degradation Pathways

The most probable degradation pathway for this molecule is the hydrolysis of the phthalimide ring, especially under basic conditions.

Caption: Predicted hydrolytic degradation pathway.

Data Presentation: Example Stability Data

A summary table is the most effective way to present the findings from a forced degradation study.

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | No. of Degradants | Remarks |

| 0.1 M HCl (60 °C) | 24 h | >99% | <1% | 0 | Stable |

| 0.1 M NaOH (RT) | 6 h | 15% | 85% | 1 | Significant degradation |

| Water (60 °C) | 24 h | 95% | 5% | 1 | Minor degradation |

| 3% H₂O₂ (RT) | 24 h | 98% | 2% | 1 | Minor degradation |

| Thermal (80 °C) | 7 days | >99% | <1% | 0 | Stable |

| Photolytic | ICH Q1B | 97% | 3% | 2 | Minor degradation |

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. The outlined experimental protocols are designed to generate high-quality, reliable data that is essential for any research or development program involving this compound.

The data generated from these studies will:

-

Guide the selection of appropriate formulation strategies.

-

Inform the design of synthetic and purification processes.

-

Establish appropriate storage and handling conditions.

-

Provide a basis for the development of stability-indicating analytical methods.

Further characterization could involve determining the pKa of the carboxylic acid group, which would provide a more refined understanding of its pH-dependent solubility, and full structural elucidation of any major degradants observed in the stability studies.

References

-

Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. [Link]

-

Patel, Y., & Shah, N. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]

-

Kurmi, M., Singh, S., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Mol-Instincts. (n.d.). Synthesis of (i) 3-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-1H-indole-5-acetic acid. Mol-Instincts Chemical Database. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

-

PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. pharmasm.com [pharmasm.com]

- 4. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmainfo.in [pharmainfo.in]

An In-Depth Technical Guide to the Potential Applications of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in Biochemistry

Abstract

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a nitrated derivative of N-phthaloylglycine, stands as a molecule of significant interest at the crossroads of medicinal chemistry and chemical biology. Its unique tripartite structure, comprising a phthalimide core, a nitroaromatic system, and a carboxylic acid moiety, suggests a range of compelling applications in modern biochemistry and drug discovery. This technical guide provides an in-depth exploration of these potential applications, grounded in the established functionalities of its constituent chemical motifs. We will delve into its prospective role as a Cereblon (CRBN) E3 ligase recruiter for targeted protein degradation, its potential as a hypoxia-activated bioreductive probe or therapeutic, and its utility as a versatile building block for novel enzyme inhibitors and biochemical probes. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and actionable experimental protocols to unlock the full potential of this intriguing molecule.

Introduction: Unveiling a Multifunctional Scaffold

The field of chemical biology continuously seeks novel molecular tools to dissect and manipulate complex biological processes. (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid emerges as a prime candidate for such a tool, integrating three key functional components into a single, synthetically accessible scaffold.

-

The Phthalimide Core: Renowned for its role in the development of immunomodulatory drugs (IMiDs®) like thalidomide, the phthalimide moiety is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This interaction forms the cornerstone of Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary approach to therapeutic intervention that co-opts the cell's natural protein disposal machinery.[3][4]

-

The Nitroaromatic System: The nitro group is a versatile functional group in medicinal chemistry.[5] Its strong electron-withdrawing properties can modulate the physicochemical characteristics of a molecule, influencing its binding affinity and reactivity. Crucially, nitroaromatics are susceptible to enzymatic reduction under hypoxic conditions, a hallmark of the tumor microenvironment.[6] This bioreductive activation can transform a benign prodrug into a potent cytotoxic agent or a fluorescent reporter.[7]

-

The Acetic Acid Side Chain: The N-phthaloylglycine substructure provides a convenient handle for further chemical modification and conjugation. The carboxylic acid can be readily activated to form amide bonds, esters, or other linkages, allowing for the attachment of targeting ligands, fluorescent dyes, or other functional moieties.

This guide will systematically explore the synergistic potential of these three components, proposing novel biochemical applications and providing the technical foundation for their experimental validation.

Potential Application I: A Novel E3 Ligase Ligand for Targeted Protein Degradation

The most immediate and compelling application of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid lies in the field of Targeted Protein Degradation (TPD) . The phthalimide core strongly suggests its utility as a ligand for the CRBN E3 ligase, a key component of the ubiquitin-proteasome system.[1][2]

Mechanism of Action: The PROTAC Paradigm

PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3] (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid can serve as the E3 ligase-binding "warhead" of a PROTAC. The acetic acid side chain provides a perfect attachment point for a linker, which in turn would be connected to a ligand for a specific target protein.

Caption: PROTAC mechanism utilizing the title compound as a CRBN ligand.

Experimental Workflow: PROTAC Synthesis and Validation

Protocol 1: Synthesis of a PROTAC using (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

-

Activation of the Carboxylic Acid: Dissolve (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 30 minutes.

-

Linker Conjugation: To the activated acid, add a linker molecule containing a terminal amine group (e.g., a PEG linker with a terminal amine and a protected alkyne). Stir the reaction at room temperature overnight.

-

Purification: Purify the product by flash chromatography.

-

Deprotection and POI Ligand Conjugation: Deprotect the terminal group of the linker (e.g., remove the alkyne protecting group). Conjugate a ligand for the protein of interest (containing a complementary functional group, e.g., an azide for click chemistry) to the linker.

-

Final Purification: Purify the final PROTAC molecule using HPLC.

Protocol 2: In Vitro Validation of PROTAC Activity

-

Cell Culture: Culture a cell line that expresses the protein of interest.

-

Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the levels of the protein of interest. A dose- and time-dependent decrease in the protein level indicates successful degradation.

-

Proteasome Inhibition Control: As a negative control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of degradation will confirm that the observed protein loss is proteasome-dependent.

Potential Application II: Hypoxia-Activated Probes and Therapeutics

The presence of a nitroaromatic group opens up the exciting possibility of leveraging the unique biochemical environment of hypoxic tissues, such as solid tumors, for targeted applications.[6][7]

Mechanism of Action: Bioreductive Activation

In low-oxygen environments, cellular nitroreductases can reduce the nitro group of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid to reactive intermediates like nitroso, hydroxylamine, and amine functionalities.[6] This bioreduction can be exploited in two primary ways:

-

Hypoxia-Activated Prodrugs: The reduced metabolites can be designed to be cytotoxic, leading to selective killing of cancer cells in the tumor microenvironment.

-

Hypoxia-Sensing Probes: The reduction of the nitro group can lead to a change in the molecule's fluorescence properties, allowing for the imaging of hypoxic regions in tissues.

Caption: Bioreductive activation of the title compound under hypoxic conditions.

Experimental Workflow: Assessing Hypoxia-Selective Activity

Protocol 3: Evaluation of Hypoxia-Selective Cytotoxicity

-

Cell Culture under Normoxia and Hypoxia: Culture cancer cells in parallel under standard normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

-

Treatment: Treat both sets of cells with increasing concentrations of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid.

-

Cell Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC₅₀ values under both conditions. A significantly lower IC₅₀ under hypoxia would indicate selective cytotoxicity.

Protocol 4: Development of a Hypoxia-Sensing Fluorescent Probe

-

Spectroscopic Analysis: Measure the fluorescence emission spectrum of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid.

-

In Vitro Reduction: Chemically or enzymatically reduce the nitro group and measure the fluorescence spectrum of the resulting amine derivative. A significant change in fluorescence intensity or wavelength would be indicative of its potential as a probe.

-

Cellular Imaging: Treat cells with the compound and image them using fluorescence microscopy under both normoxic and hypoxic conditions. An increase in fluorescence signal specifically in hypoxic cells would validate its use as a hypoxia probe.

Potential Application III: A Scaffold for Enzyme Inhibitors and Biochemical Probes

The N-phthaloylglycine backbone of the molecule provides a versatile scaffold for the design of enzyme inhibitors and other biochemical probes. Phthalimide derivatives have been reported to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrase.[8][9]

Rationale for Enzyme Inhibition

The rigid phthalimide structure can serve as a core to which various pharmacophores can be attached via the acetic acid side chain. By modifying the substituents on the phthalimide ring and the nature of the appended groups, it is possible to design molecules with high affinity and selectivity for the active site of a target enzyme. The nitro group, with its strong electron-withdrawing nature, can influence the electronic distribution of the entire molecule, potentially enhancing its binding to the target.

Experimental Workflow: Screening for Enzyme Inhibition

Protocol 5: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain the purified target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric).

-

Assay Setup: In a microplate, set up reactions containing the enzyme, substrate, and varying concentrations of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid.

-

Kinetic Measurement: Measure the rate of the enzymatic reaction over time using a plate reader.

-

IC₅₀ Determination: Plot the reaction rate as a function of the inhibitor concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Synthesis and Characterization

A reliable and scalable synthesis of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is crucial for its application. A plausible synthetic route involves the nitration of N-phthaloylglycine.

Protocol 6: Synthesis of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

-

Nitration: To a solution of N-phthaloylglycine in concentrated sulfuric acid, slowly add a nitrating agent (e.g., fuming nitric acid or potassium nitrate) while maintaining a low temperature (0-5 °C).

-

Reaction Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture onto ice to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O₆ |

| Molecular Weight | 250.16 g/mol |

| CAS Number | 10133-88-7 |

Conclusion and Future Directions

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a molecule of considerable untapped potential in biochemistry and drug discovery. Its unique combination of a CRBN-recruiting phthalimide core, a bioreducible nitro group, and a versatile carboxylic acid handle makes it a highly attractive scaffold for a multitude of applications. The proposed workflows in this guide provide a clear roadmap for researchers to explore its utility in targeted protein degradation, hypoxia-activated therapies and diagnostics, and as a foundation for novel enzyme inhibitors. Future research should focus on the synthesis of a library of derivatives to explore structure-activity relationships and to optimize the desired biochemical properties for each specific application. The systematic investigation of this promising molecule is poised to yield novel tools and therapeutic strategies for addressing a range of challenging biological questions and diseases.

References

-

The Phthalimide Group: A Cornerstone in Bifunctional Linkers for Targeted Protein Degradation. Benchchem.

-

Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. PMC - NIH.

-

The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. Benchchem.

-

Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central - NIH.

-

A Technical Guide to Phthalimide-Based PROTAC Linkers for Targeted Protein Degradation. Benchchem.

-

Degrader Building Blocks for Targeted Protein Degradation. BOC Sciences.

-

Nitro-Group-Containing Drugs. PubMed.

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.

-

A Spectroscopic and Synthetic Comparison: N-Phthaloylglycine and Its Precursors. Benchchem.

-